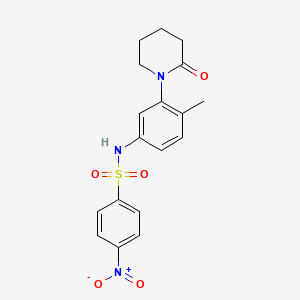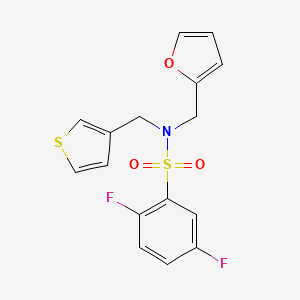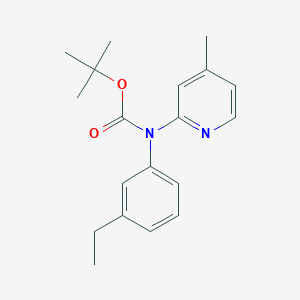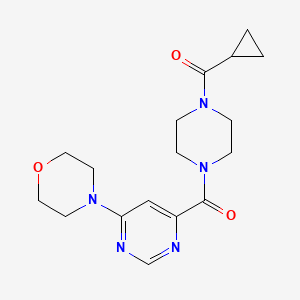![molecular formula C10H10NNaO4 B2764934 Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate CAS No. 2197055-56-2](/img/structure/B2764934.png)
Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate: is an organic compound that features a pyridine ring substituted with an ethoxycarbonyl group and an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate typically involves the following steps:
-
Formation of Ethyl 4-(pyridin-2-yl)acetate
Starting Materials: Pyridine-2-carboxylic acid, ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
:Reaction: Pyridine-2-carboxylic acid+Ethyl bromoacetate→Ethyl 4-(pyridin-2-yl)acetate
-
Saponification and Neutralization
Starting Material: Ethyl 4-(pyridin-2-yl)acetate.
Reaction Conditions: The ester is hydrolyzed using a strong base such as sodium hydroxide in an aqueous medium, followed by neutralization with hydrochloric acid to yield the sodium salt.
:Reaction: Ethyl 4-(pyridin-2-yl)acetate+NaOH→Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of temperature, pH, and reactant concentrations would be essential.
化学反应分析
Types of Reactions
-
Oxidation
- Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate can undergo oxidation reactions, particularly at the ethoxycarbonyl group, leading to the formation of carboxylic acids.
-
Reduction
- Reduction of the ethoxycarbonyl group can yield the corresponding alcohol.
-
Substitution
- The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Probes: Utilized in the study of enzyme mechanisms and interactions due to its structural features.
Medicine
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry
Material Science: Component in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Sodium 2-[4-(methoxycarbonyl)pyridin-2-yl]acetate: Similar structure but with a methoxy group instead of an ethoxy group.
Sodium 2-[4-(carboxy)pyridin-2-yl]acetate: Lacks the ethoxy group, featuring a carboxyl group directly attached to the pyridine ring.
Uniqueness
Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and interactions in both chemical and biological contexts. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from its analogs.
属性
IUPAC Name |
sodium;2-(4-ethoxycarbonylpyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.Na/c1-2-15-10(14)7-3-4-11-8(5-7)6-9(12)13;/h3-5H,2,6H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUPNXFLNFMIPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NNaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2764851.png)
![3-methyl-5-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2764853.png)
![4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone](/img/structure/B2764854.png)
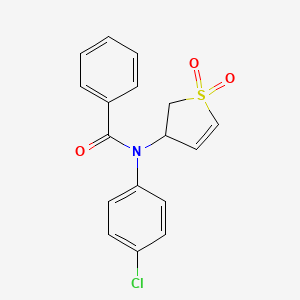
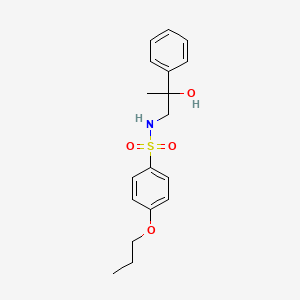
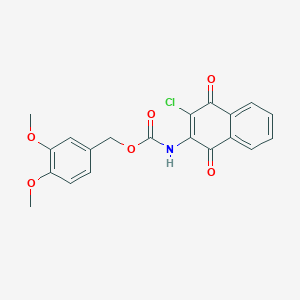
![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2764860.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2764861.png)
![N-(4-{5-[(3Z)-5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}phenyl)acetamide](/img/structure/B2764862.png)
![2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2764863.png)
